2-(2-Bromoethoxy)benzaldehyde 2-(2-Bromoethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 60633-78-5
VCID: VC1998383
InChI: InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
SMILES: C1=CC=C(C(=C1)C=O)OCCBr
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

2-(2-Bromoethoxy)benzaldehyde

CAS No.: 60633-78-5

Cat. No.: VC1998383

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethoxy)benzaldehyde - 60633-78-5

Specification

CAS No. 60633-78-5
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name 2-(2-bromoethoxy)benzaldehyde
Standard InChI InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
Standard InChI Key WFWZIRRKFGVIOS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCCBr
Canonical SMILES C1=CC=C(C(=C1)C=O)OCCBr

Introduction

Basic Information and Chemical Identity

2-(2-Bromoethoxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a 2-bromoethoxy group attached at the ortho position. This structural arrangement contributes to its unique chemical behavior and synthetic versatility. The compound exists as a pale yellow solid at room temperature and possesses important functional groups that make it valuable for various synthetic transformations .

Chemical Identification Parameters

The compound is identified through various chemical parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters of 2-(2-Bromoethoxy)benzaldehyde

ParameterValue
CAS Registry Number60633-78-5
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
IUPAC Name2-(2-bromoethoxy)benzaldehyde
SMILES NotationC1=CC=C(C(=C1)C=O)OCCBr
InChIInChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
InChIKeyWFWZIRRKFGVIOS-UHFFFAOYSA-N

The molecular structure features a benzene ring with an aldehyde group and a 2-bromoethoxy substituent in the ortho position, creating a specific spatial arrangement that influences its reactivity in various chemical transformations .

Physical and Chemical Properties

2-(2-Bromoethoxy)benzaldehyde demonstrates distinct physical and chemical properties that determine its behavior in chemical reactions and its utility in synthetic applications. Understanding these properties is essential for developing effective synthetic methodologies involving this compound.

Physical Properties

The compound typically appears as a pale yellow solid at room temperature. Its physical characteristics are influenced by its molecular structure, particularly the presence of the bromoethoxy group and the aldehyde functionality .

Computed Chemical Properties

Computational chemistry has provided valuable insights into the properties of 2-(2-Bromoethoxy)benzaldehyde, as summarized in Table 2.

Table 2: Computed Chemical Properties of 2-(2-Bromoethoxy)benzaldehyde

PropertyValue
Topological Polar Surface Area (TPSA)26.3 Ų
LogP2.2728
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds4
Heavy Atom Count13

These computed properties provide insights into the compound's potential for membrane permeability, solubility characteristics, and conformational flexibility, which are important considerations for its applications in organic synthesis and pharmaceutical development .

Crystal Structure

Crystallographic studies have revealed important aspects of the three-dimensional structure of 2-(2-Bromoethoxy)benzaldehyde. The compound forms distinctive crystal patterns characterized by π–π stacking interactions between adjacent molecules. These interactions play a significant role in determining the solid-state behavior of the compound and are relevant for understanding its applications in materials science .

The crystal structure data indicates that the molecule adopts a specific conformation in the solid state, with the bromoethoxy group positioned to minimize steric interactions while facilitating intermolecular attractions. This spatial arrangement contributes to the stability of the crystal lattice and influences the physical properties of the compound .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(2-Bromoethoxy)benzaldehyde, with the Williamson ether synthesis being the most commonly employed methodology. The synthesis typically involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 1,2-dibromoethane under appropriate conditions.

Williamson Ether Synthesis

The primary method for synthesizing 2-(2-Bromoethoxy)benzaldehyde involves a Williamson ether synthesis, which provides an efficient route to introduce the bromoethoxy group onto the benzaldehyde backbone. This approach typically employs basic conditions to facilitate the nucleophilic substitution reaction .

The reaction involves the following steps:

  • Deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) using a suitable base

  • Nucleophilic attack of the resulting phenoxide ion on 1,2-dibromoethane

  • Formation of the desired product through an SN2 mechanism

The general reaction can be represented as follows:

2-hydroxybenzaldehyde + 1,2-dibromoethane → 2-(2-Bromoethoxy)benzaldehyde + HBr

This synthesis is typically performed in acetone or acetonitrile as the solvent, with potassium carbonate or another suitable base to facilitate the reaction .

Alternative Synthetic Approaches

While the Williamson ether synthesis represents the most common approach, researchers have explored alternative methods for preparing 2-(2-Bromoethoxy)benzaldehyde and its derivatives. These methods may offer advantages in terms of yield, selectivity, or the ability to introduce specific substitution patterns .

One notable variation involves the preparation of substituted derivatives, such as halogenated variants, which can be synthesized through similar procedures but may require modified reaction conditions to accommodate the electronic effects of the substituents .

Research Applications and Synthetic Utility

2-(2-Bromoethoxy)benzaldehyde serves as a versatile building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and pharmaceutical intermediates. Its reactivity is primarily governed by the aldehyde functionality and the bromoethoxy group, which can participate in different types of transformations.

Synthesis of Benzoxazepines

One of the most significant applications of 2-(2-Bromoethoxy)benzaldehyde is in the synthesis of benzoxazepines, an important class of heterocyclic compounds with potential pharmacological properties. The compound reacts with various diamines to form benzoxazepine derivatives through condensation reactions .

For instance, the reaction of 2-(2-bromoethoxy)benzaldehyde with ethylenediamine in the presence of anhydrous potassium carbonate in acetonitrile produces 1,2,3,5,6,11b-hexahydroimidazo[1,2-d] benzoxazepines with high yields. This synthetic route provides a straightforward and efficient method for preparing these complex heterocyclic structures .

Similar reactions with other diamines, such as ortho-phenylenediamine, can lead to the formation of different benzoxazepine derivatives, expanding the structural diversity accessible through this synthetic approach .

Development of Nitric Oxide-Releasing Compounds

Research has demonstrated the utility of 2-(2-bromoethoxy)benzaldehyde and its derivatives in the preparation of nitric oxide-releasing compounds, which have potential applications as therapeutics. These compounds, including nitric oxide-indomethacin-oxadiazole hybrids, represent a multitarget therapeutic strategy with improved safety and efficacy profiles .

The synthetic pathway involves the transformation of the bromoethoxy group into a nitrate ester, which can function as a nitric oxide donor in biological systems. This approach has led to the development of compounds with promising pharmacological properties, including antioxidant effects and cyclooxygenase inhibition .

Structural Studies and Material Applications

The structural properties of 2-(2-Bromoethoxy)benzaldehyde, particularly its ability to form chains via π–π stacking interactions, make it relevant for applications in materials science. These interactions influence the solid-state behavior of the compound and its derivatives, potentially contributing to the development of materials with specific properties.

Research on the structural aspects of 2-(2-Bromoethoxy)benzaldehyde has employed various analytical techniques, including X-ray crystallography, to elucidate its three-dimensional arrangement and intermolecular interactions in the solid state .

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

The hazard statements associated with these classifications include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

To ensure safe handling of 2-(2-Bromoethoxy)benzaldehyde, the following precautionary measures are recommended:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray

  • Wear protective gloves, protective clothing, eye protection, and face protection

  • In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present

  • Store in a well-ventilated place and keep container tightly closed

  • Dispose of contents and container according to local, regional, national, and international regulations

Proper laboratory safety protocols should be followed when working with this compound, including the use of appropriate personal protective equipment and handling in a well-ventilated area.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and purity of 2-(2-Bromoethoxy)benzaldehyde. Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of 2-(2-Bromoethoxy)benzaldehyde. Key spectral features include:

¹H NMR Spectroscopy:

  • The protons of the -CH₂Br group typically appear as a triplet at δ = 3.7-3.9 ppm

  • The protons of the -OCH₂- group appear as a triplet at δ = 4.3-4.4 ppm

  • The aldehyde proton shows a characteristic singlet at approximately δ = 10.4 ppm

  • The aromatic protons exhibit their typical pattern in the region of δ = 6.8-8.0 ppm

¹³C NMR Spectroscopy:

  • The carbon of the -CH₂Br group typically appears at δ = 28-32 ppm

  • The carbon of the -OCH₂- group appears at δ = 68-70 ppm

  • The aldehyde carbon shows a characteristic signal at approximately δ = 189-190 ppm

  • The aromatic carbons exhibit their typical pattern in the region of δ = 112-160 ppm

These spectroscopic data are essential for confirming the structure and purity of synthesized 2-(2-Bromoethoxy)benzaldehyde and its derivatives.

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